Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate
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Overview
Description
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 313.15 g/mol It is a derivative of pyrazolo[1,5-a]pyrimidine, a heterocyclic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate typically involves the reaction of 6-bromopyrazolo[1,5-a]pyrimidine with tert-butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using suitable reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide .
Scientific Research Applications
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrazolo[1,5-a]pyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyridin-3-yl)carbamate: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
Tert-butyl N-(6-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate: This compound has a chlorine atom instead of a bromine atom.
Uniqueness
Tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate is unique due to the presence of the bromine atom and the pyrazolo[1,5-a]pyrimidine core, which confer specific chemical reactivity and biological activity. Its structural features make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(6-bromopyrazolo[1,5-a]pyrimidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN4O2/c1-11(2,3)18-10(17)15-8-5-14-16-6-7(12)4-13-9(8)16/h4-6H,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNWGKNVXZTHKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C2N=CC(=CN2N=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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